Spiro[2.5]octane-5-sulfonyl chloride
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Overview
Description
Spiro[2.5]octane-5-sulfonyl chloride is an organic compound with the chemical formula C_8H_13ClO_2S. It is characterized by a spirocyclic structure, which includes a sulfonyl chloride functional group. This compound is typically a colorless to pale yellow liquid with a pungent odor and is used primarily as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.5]octane-5-sulfonyl chloride generally involves the reaction of a spirocyclic compound with thionyl chloride. One common method includes the sulfonation of Spiro[2.5]octane followed by chlorination. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the corrosive nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form Spiro[2.5]octane-5-sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Spiro[2.5]octane-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development due to its ability to modify pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Spiro[2.5]octane-5-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane-1-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
Norcarane: Another spirocyclic compound used in similar types of reactions.
Uniqueness
Spiro[2.5]octane-5-sulfonyl chloride is unique due to its specific spirocyclic structure and the position of the sulfonyl chloride group, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C8H13ClO2S |
---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
spiro[2.5]octane-7-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-2-1-3-8(6-7)4-5-8/h7H,1-6H2 |
InChI Key |
NURLURXXLYCPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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